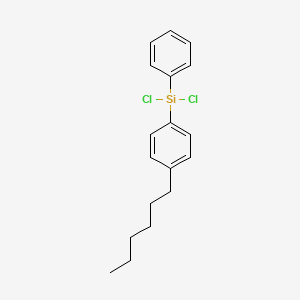

Dichloro(4-hexylphenyl)phenylsilane

Description

Dichloro(4-hexylphenyl)phenylsilane is an organosilicon compound characterized by a central silicon atom bonded to two chlorine atoms, one phenyl group, and a 4-hexylphenyl substituent. The hexylphenyl group introduces a long alkyl chain, likely enhancing lipophilicity and surfactant properties compared to shorter-chain analogs. Such compounds are typically employed in polymer production, surface modification, and specialty materials due to their reactivity and tunable physical properties .

Properties

CAS No. |

141426-72-4 |

|---|---|

Molecular Formula |

C18H22Cl2Si |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

dichloro-(4-hexylphenyl)-phenylsilane |

InChI |

InChI=1S/C18H22Cl2Si/c1-2-3-4-6-9-16-12-14-18(15-13-16)21(19,20)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 |

InChI Key |

XAWFVKRGHRYJKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(4-hexylphenyl)phenylsilane typically involves the reaction of phenylsilane with hexylbenzene in the presence of a chlorinating agent. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with hexylbenzene to form the intermediate compound, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is particularly critical and requires careful handling of chlorinating agents to avoid side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Dichloro(4-hexylphenyl)phenylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.

Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium alkoxides or amines in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Major Products

Substitution: Formation of alkoxy, amino, or thio derivatives of phenylsilane.

Reduction: Formation of silanes with hydrogen or alkyl groups.

Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

Dichloro(4-hexylphenyl)phenylsilane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.

Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dichloro(4-hexylphenyl)phenylsilane involves its ability to undergo substitution and reduction reactions, which allows it to modify other molecules. The silicon atom in the compound can form stable bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| Diphenyldichlorosilane | Two phenyl groups | C₁₂H₁₀Cl₂Si | 80-10-4 | High symmetry; used in silicones |

| Methylphenyldichlorosilane | Methyl and phenyl groups | C₇H₈Cl₂Si | 149-74-6 | Moderate hydrophobicity |

| Trichloro(4-chlorophenyl)silane | Three chlorines, 4-chlorophenyl | C₆H₄Cl₄Si | 825-94-5 | High reactivity; halogen-rich |

| Dichloro(Methyl)-n-Octylsilane | Methyl and n-octyl groups | C₉H₂₀Cl₂Si | Not provided | Surfactant applications |

| Trichloro(4-methylphenyl)silane | Three chlorines, 4-methylphenyl | C₇H₇Cl₃Si | 701-35-9 | Density: 1.273 g/mL |

The hexylphenyl group in Dichloro(4-hexylphenyl)phenylsilane introduces steric bulk and lipophilicity, distinguishing it from shorter alkyl (e.g., methyl) or halogenated (e.g., chloro) analogs. This structure may enhance solubility in nonpolar solvents and improve performance as a wetting agent or surfactant compared to Diphenyldichlorosilane or Methylphenyldichlorosilane .

Physical and Chemical Properties

- Molecular Weight : Estimated to exceed 300 g/mol (based on analogs like Trichloro(4-chlorophenyl)silane, MW 245.99 ).

- Density : Likely lower than Trichloro(4-methylphenyl)silane (1.273 g/mL ) due to the hexyl group’s reduced packing efficiency.

- Reactivity: Dichlorosilanes generally undergo hydrolysis to form silanols or react with alcohols to produce alkoxysilanes. The electron-withdrawing chlorine atoms increase electrophilicity at the silicon center, while the hexylphenyl group may sterically hinder nucleophilic attack compared to smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.